molecular formula C17H18FNO4S B11122745 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11122745
M. Wt: 351.4 g/mol
InChI Key: FWMYGTNVZGGGDM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features:
This compound is a benzamide derivative featuring:

  • N-linked substituents:
    • A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety that enhances polarity and metabolic stability.
    • A (5-methylfuran-2-yl)methyl group, providing a heteroaromatic system that may influence lipophilicity and binding affinity.

Properties

Molecular Formula

C17H18FNO4S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C17H18FNO4S/c1-12-2-7-16(23-12)10-19(15-8-9-24(21,22)11-15)17(20)13-3-5-14(18)6-4-13/h2-7,15H,8-11H2,1H3

InChI Key

FWMYGTNVZGGGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of the Benzamide Core

The 4-fluorobenzamide core is synthesized via amidation of 4-fluorobenzoic acid with a suitable amine. For example:

  • Activation of 4-Fluorobenzoic Acid : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride.

  • Amine Coupling : Reaction with 1,1-dioxidotetrahydrothiophen-3-amine in anhydrous dichloromethane (DCM) under nitrogen atmosphere yields N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide.

Reaction Conditions :

  • Temperature: 0–5°C (activation), room temperature (coupling).

  • Catalysts: Triethylamine (TEA) as a base to neutralize HCl byproducts.

  • Yield: ~75–80% after recrystallization from ethanol.

Introduction of the 5-Methylfuran-2-ylmethyl Group

The second nitrogen substitution involves alkylation of the benzamide intermediate with 5-methylfuran-2-ylmethyl bromide:

  • Alkylation Reaction : The benzamide intermediate is treated with 5-methylfuran-2-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound.

Optimization Insights :

  • Solvent Choice : DMF enhances nucleophilicity of the amine compared to THF or acetone.

  • Reaction Time : 12–16 hours at 60°C achieves >90% conversion.

Oxidation of Tetrahydrothiophene to 1,1-Dioxide

A critical step involves oxidizing the tetrahydrothiophene ring to its 1,1-dioxide form:

  • Oxidation Protocol : Treating tetrahydrothiophene-containing intermediates with mCPBA in dichloromethane at 0°C.

  • Workup : Quenching with aqueous sodium thiosulfate, followed by extraction and drying.

Challenges :

  • Over-oxidation to sulfones can occur if reaction temperatures exceed 5°C.

  • Yield: 65–70% after recrystallization from ethyl acetate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent (Alkylation) DMFMaximizes nucleophilicity
Temperature (Oxidation) 0°CPrevents over-oxidation
Catalyst (Coupling) Pd(PPh₃)₄Enhances cross-coupling efficiency

Data aggregated from highlights DMF’s superiority in alkylation, while low temperatures during oxidation mitigate side reactions.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) are preferred for Suzuki-Miyaura couplings when aryl halides are involved. For example, attaching the furanmethyl group via a bromide intermediate achieved 82% yield with Pd(PPh₃)₄.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Spectroscopic Analysis

TechniqueKey Data
¹H NMR δ 7.85 (d, J=8.4 Hz, Ar-F), δ 4.55 (s, CH₂-furan)
¹³C NMR 166.5 ppm (C=O), 124.3 ppm (CF)
HPLC Retention time: 12.3 min, purity 98.5%

Data from confirm structural integrity and purity.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the benzamide nitrogen impede alkylation. Solution: Use excess alkylating agent (1.5 eq) and prolonged reaction times.

  • Oxidation Side Products : Over-oxidation to sulfones. Solution: Strict temperature control and stoichiometric mCPBA.

  • Low Solubility : The final compound’s poor solubility in aqueous media complicates purification. Solution: Use polar aprotic solvents like DMSO during crystallization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Efficiency
Stepwise Alkylation 7298High
One-Pot Synthesis 5895Moderate
Catalytic Coupling 8299Low

The catalytic coupling route, though costlier, offers superior yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol or sulfide derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and appropriate catalysts or bases.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential as a drug candidate for targeting specific enzymes or receptors, particularly those involved in inflammatory or neurological pathways.

Industry

Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxidotetrahydrothiophene ring and fluorobenzamide moiety could facilitate binding to active sites, while the methylfuran group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS Substituents on Benzamide Core N-Substituent 1 N-Substituent 2 Molecular Weight Molecular Formula Key Features
Target Compound 4-Fluoro 1,1-Dioxidotetrahydrothiophen-3-yl (5-Methylfuran-2-yl)methyl Not provided Likely C₁₇H₁₇FNO₄S Fluorine enhances electronegativity; sulfone improves solubility.
4-Chloro analog (CAS 879930-46-8) 4-Chloro 1,1-Dioxidotetrahydrothiophen-3-yl (5-Methylfuran-2-yl)methyl 367.8 C₁₇H₁₈ClNO₄S Chlorine increases lipophilicity; may alter steric interactions.
Trifluoromethyl analog (CAS 898471-52-8) 4-Fluoro 1,1-Dioxidotetrahydrothiophen-3-yl [5-(3-Trifluoromethylphenyl)furan-2-yl]methyl 481.5 C₂₃H₁₉F₄NO₄S Trifluoromethyl group boosts lipophilicity and electron-withdrawing effects.
BH53084 (CAS 874354-90-2) 3-Chloro, 4-Methoxy Furan-2-ylmethyl (5-Methylfuran-2-yl)methyl 359.8 C₁₉H₁₈ClNO₄ Methoxy group enhances solubility; dual furan rings increase rigidity.
Hexyloxy analog () 4-Hexyloxy 1,1-Dioxidotetrahydrothiophen-3-yl 4-Isopropylbenzyl Not provided C₂₈H₃₇NO₄S Hexyloxy chain increases lipophilicity; isopropylbenzyl adds steric bulk.

Key Observations:

Substituent Effects on the Benzamide Core: Fluorine vs. Trifluoromethyl Extension: The trifluoromethylphenyl-furan substituent in CAS 898471-52-8 introduces significant hydrophobicity and electronic effects, which may enhance membrane permeability or target binding .

N-Substituent Variations :

  • Sulfone-Containing Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across several analogs (–15), suggesting its role in stabilizing conformational geometry or interacting with sulfone-binding protein domains.
  • Furan vs. Benzyl Groups : Replacing the (5-methylfuran-2-yl)methyl group with a 4-isopropylbenzyl group () increases steric bulk, which could affect binding pocket accessibility.

Physicochemical Implications: Lipophilicity trends correlate with substituent hydrophobicity (e.g., trifluoromethyl > chloro > fluoro).

Q & A

Q. What are the key steps and challenges in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions:

Amide coupling : React 4-fluorobenzoic acid derivatives with amines (e.g., tetrahydrothiophene-3-amine-1,1-dioxide) using coupling agents like HATU or EDCI .

N-alkylation : Introduce the 5-methylfuran-2-ylmethyl group via nucleophilic substitution or reductive amination .
Challenges :

  • Avoiding racemization during amide bond formation.
  • Controlling regioselectivity in alkylation steps.
  • Purifying intermediates due to polar functional groups (e.g., sulfone).
    Characterization requires NMR (¹H/¹³C), LC-MS , and HPLC for purity validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for fluorobenzamide (δ 7.2–8.1 ppm), tetrahydrothiophene-dioxide (δ 3.0–4.5 ppm), and furan (δ 6.0–6.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₉FNO₄S) .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., PI3K) or metabolic enzymes (e.g., PFOR) due to the sulfone and fluorobenzamide motifs .
  • Cytotoxicity studies : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory models : Measure TNF-α/IL-6 suppression in macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., IC₅₀ values normalized to controls) .
  • Structural analogs : Test derivatives to isolate contributions of sulfone vs. furan groups .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug design : Mask polar groups (e.g., sulfone) with ester linkages .
  • Nanoparticle encapsulation : Use PLGA or liposomes for sustained release .
    Analytical validation : Monitor stability via LC-MS and pharmacokinetic profiling (Cmax, Tmax) .

Q. How do computational methods (e.g., molecular docking) inform SAR for this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2) .
  • QSAR models : Corrogate substituent effects (e.g., fluorine position) with activity using ML algorithms .
  • MD simulations : Assess conformational stability of the tetrahydrothiophene-dioxide moiety in aqueous environments .

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